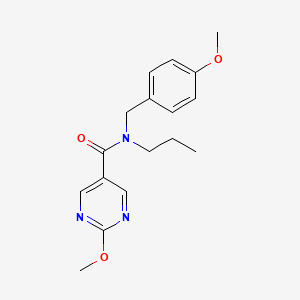![molecular formula C17H23NO2S B4446768 [5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol](/img/structure/B4446768.png)
[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol
Descripción general
Descripción
[5-({cyclopentyl[(3-methyl-2-thienyl)methyl]amino}methyl)-2-furyl]methanol, commonly known as CPMTM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
CPMTM exerts its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the synthesis of inflammatory prostaglandins. CPMTM also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
CPMTM has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that play a key role in cancer cell invasion and metastasis. In addition, CPMTM has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPMTM is its specificity towards cancer cells and inflammatory cells, while sparing normal cells. This makes it a promising candidate for the development of targeted therapies. However, the limited availability of CPMTM and its complex synthesis method pose significant challenges for its widespread use in lab experiments.
Direcciones Futuras
Further studies are needed to elucidate the exact mechanism of action of CPMTM and its potential therapeutic applications in various diseases. Future research should also focus on developing more efficient and cost-effective methods for the synthesis of CPMTM, as well as exploring its potential use in combination with other chemotherapeutic agents. Additionally, studies should be conducted to evaluate the safety and efficacy of CPMTM in clinical trials.
Aplicaciones Científicas De Investigación
CPMTM has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. Studies have shown that CPMTM exhibits anti-proliferative and anti-inflammatory effects in various cancer cell lines and animal models of inflammation.
Propiedades
IUPAC Name |
[5-[[cyclopentyl-[(3-methylthiophen-2-yl)methyl]amino]methyl]furan-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2S/c1-13-8-9-21-17(13)11-18(14-4-2-3-5-14)10-15-6-7-16(12-19)20-15/h6-9,14,19H,2-5,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAXOXOGDDHZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(CC2=CC=C(O2)CO)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-2-({4-[(2-thienylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4446686.png)
![4-[ethyl(methylsulfonyl)amino]-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4446694.png)
![1-methyl-4-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4446699.png)
![4-(3-chlorophenyl)-8-methyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B4446704.png)
![N-[3-(1-azepanyl)propyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4446711.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4446714.png)
![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4446731.png)
![N-[4-(1-piperidinyl)benzyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4446736.png)
![N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(1-pyrrolidinyl)propyl]glycinamide](/img/structure/B4446749.png)

![2-methyl-7-(4-methyl-1-piperazinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4446764.png)
![N-[2-(2-amino-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B4446775.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4446777.png)
